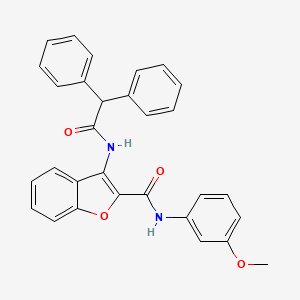

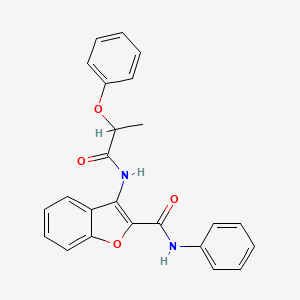

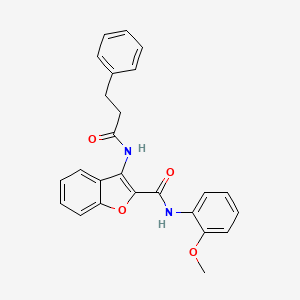

![molecular formula C29H22N2O4 B6489865 3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 887873-53-2](/img/structure/B6489865.png)

3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that includes a biphenyl group, an amide group, a benzofuran group, and a methoxyphenyl group . These groups are common in many organic compounds, including pharmaceuticals and materials with interesting electronic properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule . The biphenyl group would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding. The benzofuran group is a fused ring system that could contribute to the electronic properties of the molecule.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule . The amide group could be hydrolyzed under acidic or basic conditions, and the biphenyl group could undergo electrophilic aromatic substitution reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the amide group could increase its solubility in water, while the biphenyl and benzofuran groups could contribute to its electronic properties.

Applications De Recherche Scientifique

BPC-1 has been studied for its potential applications in various scientific research experiments. BPC-1 has been shown to be a potent inhibitor of the enzyme caspase-3, which is involved in the process of programmed cell death. BPC-1 has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. BPC-1 has also been studied for its potential use in drug delivery systems, as it has been found to be an effective carrier for certain therapeutic drugs.

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of the compound is currently unknown. Based on the structure of the compound and its similarity to other bioactive aromatic compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions . These interactions could potentially result in changes in the activity of the target proteins, leading to alterations in cellular processes.

Biochemical Pathways

Indole derivatives, which share structural similarities with the compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

A study on similar compounds suggests that they obey all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants . This indicates that the compound could potentially have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular level .

Avantages Et Limitations Des Expériences En Laboratoire

BPC-1 has several advantages for use in laboratory experiments. BPC-1 is a potent inhibitor of caspase-3 and has been found to be an effective carrier for certain therapeutic drugs. Additionally, BPC-1 has been found to be relatively stable and has a long shelf-life. However, BPC-1 has certain limitations for use in laboratory experiments. BPC-1 is a relatively expensive compound and is not widely available. Additionally, the exact mechanism of action of BPC-1 is not yet fully understood.

Orientations Futures

There are several potential future directions for research involving BPC-1. Further research could be conducted to better understand the exact mechanism of action of BPC-1 and to identify potential new applications of the compound. Additionally, further research could be conducted to identify potential new synthesis methods for BPC-1 that are more cost-effective and are more widely available. Additionally, further research could be conducted to identify potential new therapeutic drugs that could be delivered using BPC-1. Finally, further research could be conducted to identify potential new side-effects and safety concerns associated with the use of BPC-1.

Méthodes De Synthèse

BPC-1 is synthesized through a multi-step process that begins with the synthesis of the biphenyl-4-amido precursor. This precursor is synthesized through a nucleophilic aromatic substitution reaction of 4-bromo-benzophenone with 4-aminobenzonitrile in a basic environment. The biphenyl-4-amido precursor is then reacted with 4-methoxyphenyl-1-benzofuran-2-carboxylic acid in the presence of triethylamine in dichloromethane to form BPC-1.

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O4/c1-34-23-17-15-22(16-18-23)30-29(33)27-26(24-9-5-6-10-25(24)35-27)31-28(32)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-18H,1H3,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELDMCLAEIZLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)

![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)

![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)

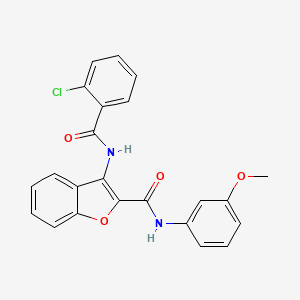

![3-{[1,1'-biphenyl]-4-amido}-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489848.png)